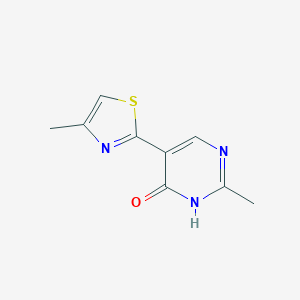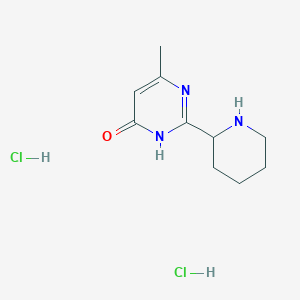
6-Methyl-2-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride
Descripción general
Descripción
6-Methyl-2-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride, also known as 6MP-PP, is a synthetic compound used in a variety of scientific research applications. 6MP-PP is a small organic molecule with a molecular weight of 285.82 g/mol. It is a chiral molecule, meaning that it has two different enantiomers, or mirror images of the same molecule. 6MP-PP has been used in the fields of medicinal chemistry, drug discovery, and biochemistry to study the structure and function of proteins and other biological molecules.
Aplicaciones Científicas De Investigación
Structural and Electronic Properties
The crystal structures of compounds closely related to "6-Methyl-2-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride" have been extensively studied to understand their structural and electronic properties. For instance, compounds such as 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol and others have been analyzed using single-crystal X-ray diffraction. These studies reveal the influence of ortho-substitution on the inclination of the phenyl ring concerning the middle heterocycle, highlighting a marked delocalization of the piperidine nitrogen lone pair towards the middle heterocycle. This delocalization results in a critical orientation for the piperidine-like group, with these structural assumptions being confirmed and quantified through ab initio molecular-orbital calculations (Georges, Vercauteren, Evrard, & Durant, 1989).
Antiproliferative and Anticancer Activities
Some derivatives of pyrimidin-4-ol, such as 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, have been synthesized and tested for their antiproliferative effects against human cancer cell lines. These compounds exhibit varying degrees of antiproliferative activity, with certain derivatives showing significant potential as anticancer agents. This suggests the importance of further research to explore the therapeutic potential of these compounds (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Anti-Angiogenic and DNA Cleavage Studies
Derivatives of pyrimidin-4-ol have also been evaluated for their anti-angiogenic properties and DNA cleavage activities. Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, for example, have demonstrated significant anti-angiogenic and DNA cleavage activities in vitro. These findings indicate the potential of these compounds as anticancer agents, particularly through mechanisms involving anti-angiogenesis and direct interaction with DNA (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).
Propiedades
IUPAC Name |
4-methyl-2-piperidin-2-yl-1H-pyrimidin-6-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c1-7-6-9(14)13-10(12-7)8-4-2-3-5-11-8;;/h6,8,11H,2-5H2,1H3,(H,12,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZKWOUFHKELJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2CCCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



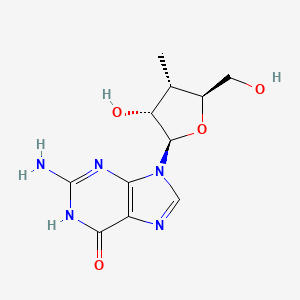
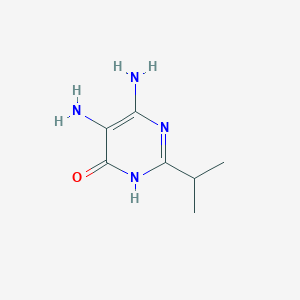
![3-[(Z)-2-Hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione](/img/structure/B1436794.png)
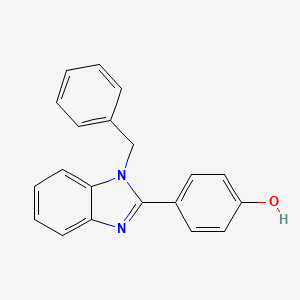
![3,4,5-Trimethoxy-N-[N'-[4-methyl-3-[(4-phenylbenzoyl)amino]phenyl]carbamimidoyl]benzamide](/img/structure/B1436796.png)
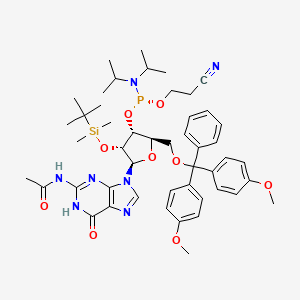
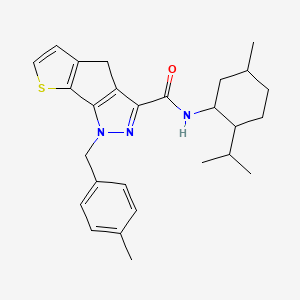


![(6R,8S,9R,10S,11S,13R,14S,17S)-6,9-Difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B1436805.png)



